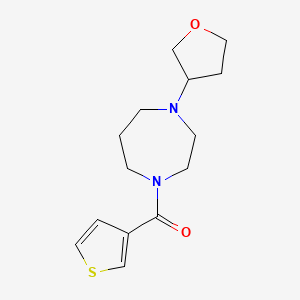
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the diazepane family and has a unique structure that makes it a promising candidate for use in various research studies.
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography Applications
One of the applications of related compounds is in high-performance liquid chromatography (HPLC). A study by Watanabe & Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a precolumn fluorescent labeling reagent for HPLC of amino acids, including proline and hydroxyproline. In their process, they included 1.8% tetrahydrofuran in their mobile phase, demonstrating the use of tetrahydrofuran derivatives in analytical chemistry methods (Watanabe & Imai, 1981).
Anticancer Activity
Compounds with structural similarities to (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone have been studied for their anticancer properties. For example, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells (Kong et al., 2018).
Chemical Synthesis and Rearrangements
In the field of organic synthesis, related compounds have been utilized in creating new chemical structures. Fesenko & Shutalev (2014) developed a novel synthesis of 2,3-dihydro-1H-1,3-diazepin-2-ones, showcasing the versatility of diazepinone derivatives in chemical transformations (Fesenko & Shutalev, 2014).
Docking and DFT Studies
Shahana & Yardily (2020) conducted docking and density functional theory (DFT) studies on novel compounds including thiophene derivatives. Their work provides insights into the theoretical aspects of these compounds, potentially contributing to the understanding of their biological activities (Shahana & Yardily, 2020).
Photolytic Reactions
Studies on the photochemical reactions of diazotetrahydrofuranones by Nikolaev et al. (2010) highlight the chemical behavior of tetrahydrofuran derivatives under UV irradiation, contributing to the understanding of their stability and reactivity (Nikolaev et al., 2010).
Antimicrobial Evaluation
In the realm of antimicrobial research, Shankar et al. (2016) synthesized novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine, showing the potential of such compounds in antimicrobial applications (Shankar et al., 2016).
Eigenschaften
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(12-3-9-19-11-12)16-5-1-4-15(6-7-16)13-2-8-18-10-13/h3,9,11,13H,1-2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZVUCILJCWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)
![4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2449090.png)
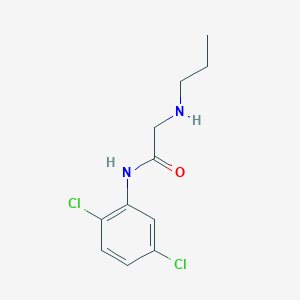
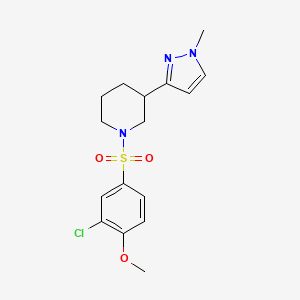
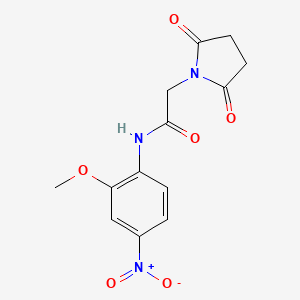
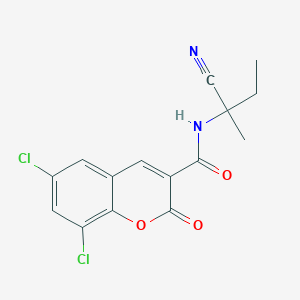
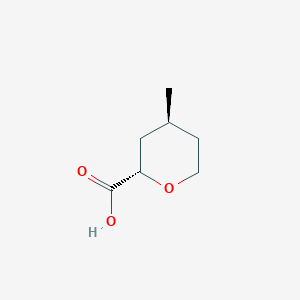
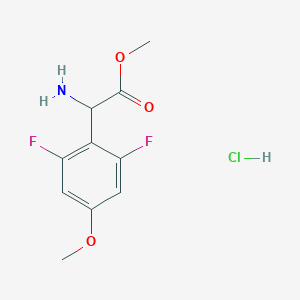
![2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2449101.png)
![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)
![(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide](/img/structure/B2449104.png)

![2-Cyclopropyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2449107.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2449110.png)